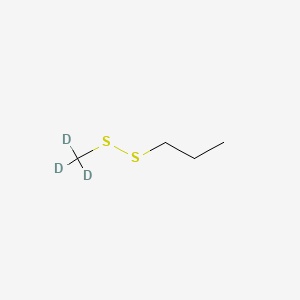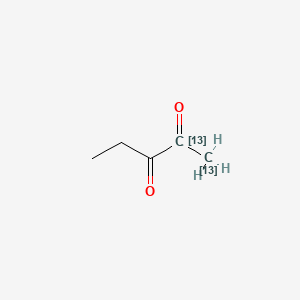
Tnik-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tnik-IN-8 is a small-molecule inhibitor targeting the TRAF2 and NCK interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in the regulation of cell signal transduction, particularly within the Wnt signaling pathway. This compound has garnered significant attention due to its potential therapeutic applications in cancer and neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-8 typically involves a multi-step process starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Análisis De Reacciones Químicas
Types of Reactions
Tnik-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tnik-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell motility, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer, particularly colorectal cancer, and neurological disorders such as schizophrenia and depression.
Industry: Utilized in drug discovery and development, particularly in the design of new inhibitors targeting TNIK.
Mecanismo De Acción
Tnik-IN-8 exerts its effects by inhibiting the activity of TNIK. TNIK is a regulatory component of the transcriptional complex composed of β-catenin and T-cell factor 4 (TCF4). By binding to the ATP-binding site of TNIK, this compound blocks the aberrant Wnt/β-catenin signaling pathway, which is often implicated in cancer and other diseases. This inhibition leads to reduced cell proliferation, invasion, and metastasis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
NCB-0846: Another TNIK inhibitor with similar therapeutic applications.
DYRK2 Inhibitors: Target dual-specificity tyrosine-phosphorylation-regulated kinase 2, which shares some functional similarities with TNIK.
MARK2 Inhibitors: Target microtubule affinity-regulating kinase 2, involved in similar signaling pathways.
Uniqueness of Tnik-IN-8
This compound is unique due to its high specificity and potency in inhibiting TNIK. Its ability to effectively block the Wnt/β-catenin signaling pathway makes it a promising candidate for therapeutic applications, particularly in cancer treatment. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C24H20FN3O |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
4-[6-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]quinolin-3-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C24H20FN3O/c1-24(2,29)11-10-16-12-19-13-18(6-9-21(19)26-14-16)23-22(27-15-28(23)3)17-4-7-20(25)8-5-17/h4-9,12-15,29H,1-3H3 |
Clave InChI |
UIFIIPQKSMQHIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CN=C2C=CC(=CC2=C1)C3=C(N=CN3C)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)



![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)


![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)


![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)

